molecular formula C9H6ClNO5 B8689171 3-(4-Chloro-2-nitrophenyl)-2-oxopropanoic acid

3-(4-Chloro-2-nitrophenyl)-2-oxopropanoic acid

Cat. No. B8689171
M. Wt: 243.60 g/mol
InChI Key: MBAVOKORVLXJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04160032

Procedure details

The filtrate of Step A, above, is adjusted to pH 8-9 with 2 N sodium hydroxide and is heated at 35°-40° C. while adding a 3-6% aqueous hydrogen peroxide solution until samples no longer turn dark on treatment with 2 N sodium hydroxide. The tan precipitate is suspended in 1500 ml. of water, adjusted to pH 8-9 and similarly treated with aqueous hydrogen peroxide. The combined reaction mixtures are then acidified with concentrated hydrochloride acid to obtain a precipitate which are recovered by filtration, washed 3 times with water and dried in vacuo. The crude product (mp 145°-150° C.) is recrystallized from ether to obtain 4-chloro-2-nitro-phenylacetic acid, m.p. 156°-159° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[CH2:11][C:12](=[O:16])C(O)=O)([O-:3])=[O:2].[OH-:17].[Na+].OO.Cl>O>[Cl:10][C:8]1[CH:7]=[CH:6][C:5]([CH2:11][C:12]([OH:16])=[O:17])=[C:4]([N+:1]([O-:3])=[O:2])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)Cl)CC(C(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 35°-40° C.
CUSTOM
Type
CUSTOM
Details
The combined reaction mixtures
CUSTOM
Type
CUSTOM
Details
to obtain a precipitate which
FILTRATION
Type
FILTRATION
Details
are recovered by filtration
WASH
Type
WASH
Details
washed 3 times with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product (mp 145°-150° C.) is recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.